3-ethyl-2-methoxypentanoic acid
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Overview
Description
3-Ethyl-2-methoxypentanoic acid is an organic compound with the molecular formula C8H16O3 It is a carboxylic acid derivative characterized by the presence of an ethyl group at the third carbon and a methoxy group at the second carbon of the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-methoxypentanoic acid typically involves the esterification of the corresponding alcohol followed by hydrolysis. One common method is the reaction of 3-ethylpentan-2-ol with methanol in the presence of an acid catalyst to form the ester, which is then hydrolyzed to yield the acid.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-methoxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2-methoxypentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-2-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s solubility and overall chemical behavior.
Comparison with Similar Compounds
3-Ethyl-2-methylpentanoic acid: Similar structure but with a methyl group instead of a methoxy group.
2-Methoxy-3-methylpentanoic acid: Similar structure but with the positions of the methoxy and methyl groups swapped.
Uniqueness: 3-Ethyl-2-methoxypentanoic acid is unique due to the specific positioning of the ethyl and methoxy groups, which can influence its chemical properties and reactivity compared to similar compounds. This unique structure can lead to different applications and interactions in various scientific and industrial contexts.
Properties
CAS No. |
1549532-17-3 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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